5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Catalog No.
S005954
CAS No.
746609-35-8
M.F
C15H17ClN2O2S2
M. Wt
356.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sul...

CAS Number

746609-35-8

Product Name

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

IUPAC Name

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Molecular Formula

C15H17ClN2O2S2

Molecular Weight

356.9 g/mol

InChI

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2

InChI Key

RXDWTDRPUXJDPY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl

Synonyms

5-Chloro-N-(2-piperidin-1-yl-phenyl)thiophene-2-sulfonamide;  SID 14746905

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl

Description

Novel activator of the transient receptor potential channel ML3 (TRPML3)
Novel activator of the transient receptor potential channel ML3 (TRPML3); High Quality Biochemicals for Research Uses

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a piperidine moiety. Its chemical formula is C15H17ClN2O2S2, and it features a chlorine atom attached to the thiophene ring, contributing to its biological activity and potential pharmacological properties . This compound is of interest in medicinal chemistry due to its potential applications in treating various diseases.

The reactivity of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide can be understood through its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Research indicates that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes related to cancer and infectious diseases. Its sulfonamide structure is known to interact with various biological targets, including ribonucleotide reductase, which is critical in DNA synthesis and repair . The compound's ability to inhibit this enzyme suggests potential applications in oncology and antiviral therapies.

The synthesis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One method includes the reaction of 5-chlorothiophene with piperidine derivatives under acidic conditions, followed by sulfonation. The synthesis can be optimized through various catalysts and solvents to improve yield and purity. Recent advancements in synthetic methodologies have focused on greener approaches, utilizing less hazardous reagents and solvents .

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide has potential applications in pharmaceuticals due to its biological activity. It may be developed into drugs targeting specific diseases, particularly those involving dysregulated cell proliferation or infection. Additionally, its structural features make it a candidate for further modifications to enhance efficacy and selectivity against specific biological targets.

Interaction studies have shown that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide interacts with several proteins involved in cell signaling pathways. These interactions could elucidate the mechanism of action of the compound and identify potential side effects or synergistic effects when used in combination with other therapeutic agents. Understanding these interactions is crucial for drug development and optimizing therapeutic regimens.

Several compounds share structural similarities with 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, which can provide insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
2,5-dichloro-N-(4-piperidin-1-ylphenyl)thiophene-3-sulfonamideContains dichloro substitution; similar piperidine moietyAntimicrobial properties
4-bromo-N-(4-methoxy-3-piperazin-1-ylphenyl)benzenesulfonamideFeatures a methoxy group; different piperazine ringAffinity for serotonin receptors
N-(4-methylpiperazin-1-yl)benzene sulfonamideLacks thiophene; focuses on piperazine structurePotential antidepressant effects

The unique combination of the thiophene ring and sulfonamide group in 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide distinguishes it from these similar compounds, potentially offering unique pharmacological profiles that warrant further investigation.

XLogP3

4.4

Wikipedia

SF-22

Dates

Modify: 2023-09-12

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